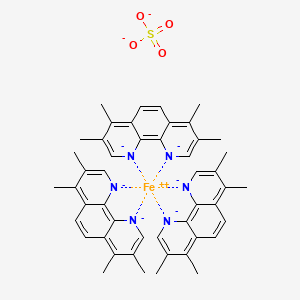
1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)-(9CI) is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This particular compound is notable for its unique structure, which includes a propanoic acid chain, a dimethylamino group, and a thioxo group.
Méthodes De Préparation
The synthesis of 1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)-(9CI) involves several steps. The primary synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is typically formed through the cyclization of a precursor molecule containing nitrogen atoms.
Introduction of the Propanoic Acid Chain: The propanoic acid chain is introduced through a series of reactions, including alkylation and oxidation.
Addition of the Dimethylamino Group: The dimethylamino group is added through a substitution reaction, where a suitable leaving group is replaced by the dimethylamino group.
Incorporation of the Thioxo Group: The thioxo group is introduced through a thiolation reaction, where a sulfur-containing reagent is used to replace a hydrogen atom.
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)-(9CI) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Addition: Addition reactions can occur at the double bonds or the imidazole ring, leading to the formation of addition products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)-(9CI) has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used as a reagent in various chemical reactions.
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. It is also used as a probe to investigate cellular processes.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and as a modulator of biological pathways.
Industry: In industrial applications, the compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The imidazole ring plays a crucial role in these interactions, as it can form hydrogen bonds and coordinate with metal ions. The dimethylamino and thioxo groups also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)-(9CI) can be compared with other imidazole derivatives, such as:
1H-Imidazole-4-propanoic acid: This compound lacks the dimethylamino and thioxo groups, making it less complex and potentially less active in certain applications.
1H-Imidazole-5-propanoic acid: This isomer has the propanoic acid chain attached at a different position on the imidazole ring, leading to different chemical and biological properties.
3-(1H-Imidazol-4-yl)propionic acid: This compound has a similar structure but lacks the dimethylamino and thioxo groups, making it less versatile in chemical reactions.
The uniqueness of 1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)-(9CI) lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H15N3O2S |
|---|---|
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
methyl (2S)-2-(dimethylamino)-3-(2-sulfanylidene-1,5-dihydroimidazol-5-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2)7(8(13)14-3)4-6-5-10-9(15)11-6/h5-7H,4H2,1-3H3,(H,11,15)/t6?,7-/m0/s1 |
Clé InChI |
YQPIMJFHCWZXTC-MLWJPKLSSA-N |
SMILES isomérique |
CN(C)[C@@H](CC1C=NC(=S)N1)C(=O)OC |
SMILES canonique |
CN(C)C(CC1C=NC(=S)N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12338245.png)

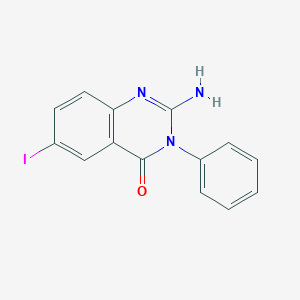
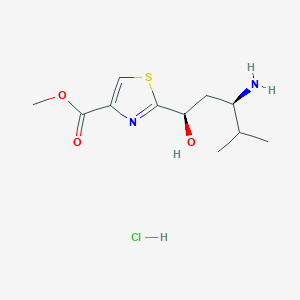
![Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12338261.png)
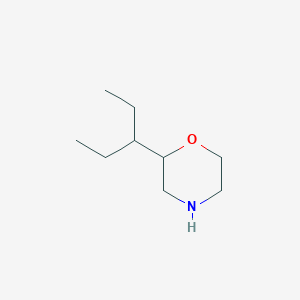
![2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)
![Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B12338276.png)

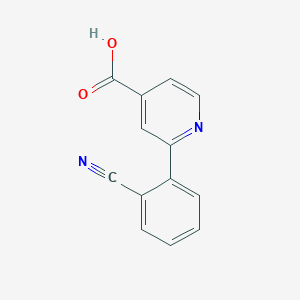
![4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile](/img/structure/B12338292.png)
